4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid
Overview
Description
4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid is a chemical compound with the molecular formula C12H14N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
The compound “4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid” belongs to the class of benzimidazole derivatives . Benzimidazole derivatives are known for their broad spectrum of biological activity, including antimicrobial, antifungal, analgesics, anti-diabetic, and anticancer agents . They are known to interact with various therapeutic targets due to their electron-rich environment, structural features, and binding potency .
Mode of Action
For example, some benzimidazole-based drugs are used as antihistamines, antivirals, and antimitotic agents . The interaction with the target often results in changes at the molecular level, which can lead to the observed biological activity.
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways depending on their specific targets . For instance, some benzimidazole derivatives have been found to exhibit anticancer activity, suggesting they may interact with pathways involved in cell division and proliferation .
Result of Action
Given the broad spectrum of biological activity exhibited by benzimidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid plays a crucial role in biochemical reactions, particularly due to its benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound interacts with several enzymes and proteins, such as DNA polymerases and topoisomerases, which are essential for DNA replication and repair . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby impacting overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the compound may inhibit DNA polymerase activity by binding to its active site, preventing DNA synthesis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity . In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies indicate that the compound may undergo metabolic degradation, leading to a decrease in its efficacy over time . Long-term exposure to this compound has also been associated with changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced cell proliferation and reduced inflammation . At higher doses, toxic or adverse effects may occur, including cellular toxicity and organ damage . Threshold effects have been observed, where a specific dosage range elicits the maximum therapeutic benefit without causing significant adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, this compound can affect metabolite levels, leading to changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological activity . The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . The compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, where it can interact with target biomolecules . Targeting signals and post-translational modifications may influence the localization of this compound, thereby affecting its biological effects .
Preparation Methods
The synthesis of 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylbenzimidazole with butanoic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound has been investigated for its antimicrobial and anticancer properties.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of hematologic malignancies.
Properties
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGYZHIJSIWBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424636 | |
Record name | 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802044-51-5 | |
Record name | 4-(1-methyl-1H-benzimidazol-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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